antimycin A9
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Overview
Description
Antimycin A9 is a benzamide obtained by formal condensation of the carboxy group of 3-formamido-2-hydroxybenzoic acid with the amino group of 3-amino-8-butyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl phenylacetate. It is a microbial metabolite isolated from Streptomyces. It has a role as a metabolite, an antimicrobial agent and a nematicide. It is a member of phenols, a member of formamides, a member of benzamides and a macrodiolide. It derives from a phenylacetic acid.
Scientific Research Applications
Antibiotic and Biological Activities
Antimycin A9, isolated from Streptomyces sp. K01-0031, exhibits significant nematocidal and insecticidal activities. It demonstrates potent inhibitory effects on bovine heart NADH oxidase at nanomolar levels, similar to other antimycins (Shiomi et al., 2005).
Impact on Cellular Functions
Studies have shown that antimycin A induces chromosome structural aberrations in CHL cells and polyploidy in CHO cells, suggesting its impact on cellular genetic stability. However, it does not appear to induce DNA damage directly (Ogawa et al., 2006).
Role in Apoptosis
Antimycin A is noted for its ability to induce apoptosis in various cell types, including As4.1 juxtaglomerular cells. This process involves changes in mitochondrial membrane potential, activation of caspases, and cleavage of PARP, highlighting its potential utility in studying apoptosis mechanisms (Park et al., 2007).
Anticancer Potential
Recent research indicates antimycin A's potential as an anticancer agent, notably against oral cancer cells. It selectively induces oxidative stress-mediated apoptosis and DNA damage in cancer cells, distinguishing it from effects on normal cells (Yu et al., 2020).
Biosynthesis and Genetic Engineering
Advances in the biosynthesis of antimycins, including this compound, have been achieved through the reconstitution in Escherichia coli. This facilitates the production and engineering of novel antimycin analogues, expanding their potential applications (Liu et al., 2015).
Effects on Mitochondrial Function
Research shows that antimycin A inhibits mitochondrial electron transport, affecting cell growth and inducing apoptosis in various cell types. This includes increasing reactive oxygen species levels and affecting cell cycle progression (Han et al., 2008).
Properties
Molecular Formula |
C29H34N2O9 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-phenylacetate |
InChI |
InChI=1S/C29H34N2O9/c1-4-5-12-21-26(40-23(33)15-19-10-7-6-8-11-19)18(3)39-29(37)24(17(2)38-28(21)36)31-27(35)20-13-9-14-22(25(20)34)30-16-32/h6-11,13-14,16-18,21,24,26,34H,4-5,12,15H2,1-3H3,(H,30,32)(H,31,35) |
InChI Key |
NAEDADOYRYAJDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC3=CC=CC=C3 |
Synonyms |
antimycin A(9) antimycin A9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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